molecular formula C9H20N2O B1437909 {2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine CAS No. 1284373-72-3

{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine

Cat. No.: B1437909
CAS No.: 1284373-72-3
M. Wt: 172.27 g/mol
InChI Key: ZAMMKCCLXWJERE-DTORHVGOSA-N
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Description

{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine is an organic compound with the molecular formula C9H20N2O. It is a derivative of morpholine, characterized by the presence of a dimethylmorpholine ring and an ethylamine side chain. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine typically involves the reaction of 2,6-dimethylmorpholine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and advanced purification methods are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces simpler amines .

Scientific Research Applications

{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of {2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine is unique due to its specific combination of a dimethylmorpholine ring and an ethylamine side chain. This structural arrangement imparts unique chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8-6-11(5-4-10-3)7-9(2)12-8/h8-10H,4-7H2,1-3H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMMKCCLXWJERE-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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